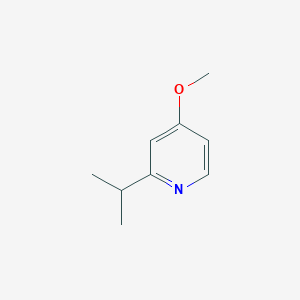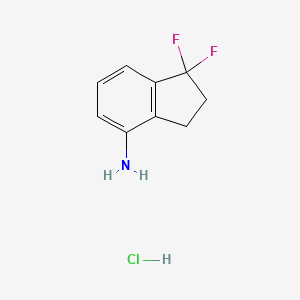
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of indene, featuring two fluorine atoms and an amine group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the fluorination of indene derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available indene. The process includes:
Fluorination: Introduction of fluorine atoms to the indene ring.
Amination: Addition of the amine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroindenones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine
Uniqueness
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group makes it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Eigenschaften
Molekularformel |
C9H10ClF2N |
|---|---|
Molekulargewicht |
205.63 g/mol |
IUPAC-Name |
1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |
InChI-Schlüssel |
LDNGLQDRZFNDPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



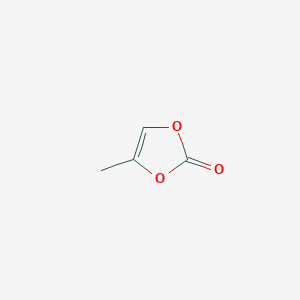

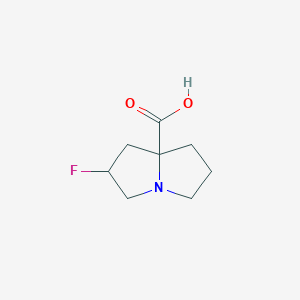

![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
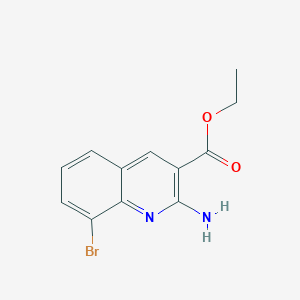
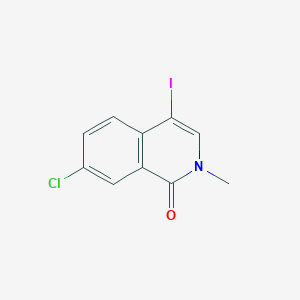
![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
